
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a nucleophilic substitution reaction with a hydroxide ion under high temperature and strong basic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. For example, the reaction may be carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or the trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-chloro-3-oxo-2-(trifluoromethyl)pyridine.
Reduction: Formation of 3-hydroxy-2-(trifluoromethyl)pyridine.
Substitution: Formation of 6-amino-3-hydroxy-2-(trifluoromethyl)pyridine or 6-thio-3-hydroxy-2-(trifluoromethyl)pyridine.
Scientific Research Applications
Scientific Research Applications
1. Agrochemical Applications
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is primarily used in the development of agrochemicals. Its derivatives are effective in protecting crops from pests and diseases. The trifluoromethyl group contributes to the compound's potency as an insecticide and herbicide.
- Case Study: Fluazifop-butyl
Fluazifop-butyl, a well-known herbicide, is one of the first derivatives of trifluoromethylpyridine introduced to the market. It has been shown to effectively control grass weeds in various crops, demonstrating the efficacy of this class of compounds in agricultural applications .
2. Pharmaceutical Applications
This compound also plays a crucial role in pharmaceutical research. Its derivatives have been investigated for their potential therapeutic effects against various diseases, including cancer and bacterial infections.
- Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines such as HuTu 80. The compound induces apoptosis, evidenced by increased markers of late-stage apoptosis at concentrations as low as 40 µM.
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HuTu 80 | 40 | 2.5 |
5-Fluorouracil | HuTu 80 | <1 | - |
3. Material Science Applications
The compound is utilized as a reagent in various chemical reactions, including the synthesis of polymers and flame retardants. Its incorporation into materials enhances their thermal stability and reduces flammability.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(trifluoromethyl)pyridine
- 6-Chloro-2-hydroxy-2-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for the synthesis of complex molecules in pharmaceuticals and agrochemicals .
Biological Activity
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group at the 2nd position. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group enhances its lipophilicity, which improves its permeability through biological membranes, facilitating its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also influences the compound's binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the complex and modulating enzymatic activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, compounds similar to this pyridine derivative have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific proteins involved in cell survival .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 3.12 | Staphylococcus aureus |
Ciprofloxacin | 2 | Staphylococcus aureus |
Triclosan | 10 | Escherichia coli |
Case Study 2: Anticancer Activity
Another research study focused on the anticancer potential of various trifluoromethylated compounds, including our target compound. The findings revealed that treatment with this compound led to a significant reduction in tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Q & A
Q. Basic Synthesis and Characterization
Q. Q: What are the common synthetic routes for 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
A: The compound is typically synthesized via halogenation and hydroxylation of trifluoromethylpyridine precursors. A key method involves reacting 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents (e.g., KF in DMSO) followed by hydroxylation . Solvent choice (e.g., DMSO vs. THF) significantly impacts reaction efficiency due to polarity effects on nucleophilic substitution. Yields are optimized by controlling temperature (80–100°C) and stoichiometry of fluorinating agents . Characterization via NMR (¹⁹F and ¹H) and mass spectrometry (exact mass 195.0018 g/mol) confirms structural integrity .
Q. Advanced Synthesis: Substituent Effects and Optimization
Q. Q: How do substituents (e.g., Cl, CF₃) influence the reactivity of this compound in cross-coupling reactions?
A: The electron-withdrawing trifluoromethyl and chloro groups deactivate the pyridine ring, directing electrophilic substitution to the 4-position. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires tailored ligands (e.g., XPhos) to overcome steric hindrance from the CF₃ group. Computational studies (DFT) reveal that the chloro substituent enhances oxidative addition kinetics, while CF₃ stabilizes intermediates via inductive effects . Optimization involves adjusting catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) to achieve >80% yield .
Q. Structural and Spectroscopic Analysis
Q. Q: What advanced techniques are used to resolve structural ambiguities in this compound derivatives?
Q. Q: What strategies address regioselectivity challenges in functionalizing this compound?
A: Regioselective functionalization at the 4-position is achieved via directed ortho-metalation (DoM) using strong bases (e.g., LDA) at −78°C. The hydroxyl group acts as a directing group, enabling C–H activation for carboxylation or amination . Competing pathways (e.g., nucleophilic attack at Cl vs. CF₃) are mitigated by solvent polarity: non-polar solvents (hexane) favor CF₃ retention, while polar aprotic solvents (DMF) promote Cl substitution .
Q. Biological Activity and Molecular Interactions
Q. Q: How does this compound interact with biological targets, and what assays validate its bioactivity?
A: The compound’s trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Molecular docking studies against kinase targets (e.g., EGFR) show hydrophobic interactions with CF₃ and hydrogen bonding via the hydroxyl group . In vitro assays (MTT viability, IC₅₀ ~10 µM) confirm antitumor activity in mesothelioma models, while SAR studies highlight the necessity of the chloro substituent for potency .
Q. Data Contradictions: Synthetic Yields vs. Theoretical Predictions
Q. Q: Why do experimental yields for this compound derivatives sometimes contradict computational predictions?
A: Discrepancies arise from unaccounted steric effects in DFT models (e.g., solvation and crystal packing). For instance, theoretical yields for Pd-catalyzed couplings may overestimate by 15–20% due to catalyst decomposition under aerobic conditions . Empirical optimization (e.g., degassing with argon) and additive screening (e.g., BHT as stabilizer) reconcile these gaps .
Q. Stability and Degradation Under Experimental Conditions
Q. Q: What are the primary degradation pathways of this compound under acidic/basic conditions?
A: Acidic conditions (pH <3) hydrolyze the trifluoromethyl group to COOH, while basic conditions (pH >10) induce dechlorination via SNAr mechanisms. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored under inert gas . LC-MS/MS identifies major degradation products (e.g., 3-hydroxy-2-trifluoromethylpyridine), guiding storage recommendations (desiccated, −20°C) .
Q. Comparative Reactivity with Halogenated Analogs
Q. Q: How does the reactivity of this compound compare to its fluoro- and bromo-substituted analogs?
A: The chloro derivative exhibits slower nucleophilic substitution than the fluoro analog (krel ~0.3) but faster than bromo due to bond dissociation energies (Cl: 339 kJ/mol vs. Br: 285 kJ/mol) . In contrast, bromo analogs show superior performance in Ullmann couplings (CuI, 120°C) due to easier oxidative addition . The trifluoromethyl group’s electron-withdrawing effect is consistent across analogs, but steric bulk varies with halogen size .
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHTYBBJIFJXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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